(2-Ethyl-6-methylphenyl)diphenylamine
Overview
Description
(2-Ethyl-6-methylphenyl)diphenylamine is an organic compound with the molecular formula C21H21N. It is a derivative of diphenylamine, characterized by the presence of an ethyl and a methyl group on the phenyl ring. This compound is known for its stability and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Ethyl-6-methylphenyl)diphenylamine can be synthesized through a reaction between iodobenzene and 6-ethyl-o-toluidine. The reaction typically involves the use of a palladium catalyst under controlled conditions to facilitate the coupling of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-6-methylphenyl)diphenylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2-Ethyl-6-methylphenyl)diphenylamine has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in the synthesis of various polymers and resins.
Biology: Investigated for its potential as an antioxidant in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized as a stabilizer in the production of rubber and other synthetic materials
Mechanism of Action
The mechanism of action of (2-Ethyl-6-methylphenyl)diphenylamine primarily involves its antioxidant properties. It acts by donating electrons to free radicals, thereby neutralizing them and preventing oxidative damage. This compound targets various molecular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Diphenylamine: The parent compound, known for its use as a stabilizer in explosives and propellants.
2-Nitrodiphenylamine: A derivative used in the stabilization of nitrate esters.
Para-nitro-methylaniline: Another derivative with similar stabilizing properties
Uniqueness
(2-Ethyl-6-methylphenyl)diphenylamine stands out due to its enhanced stability and antioxidant properties compared to its parent compound and other derivatives. Its unique structure allows for more effective stabilization and a broader range of applications in various fields .
Properties
IUPAC Name |
2-ethyl-6-methyl-N,N-diphenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N/c1-3-18-12-10-11-17(2)21(18)22(19-13-6-4-7-14-19)20-15-8-5-9-16-20/h4-16H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJKMGLHFWGGOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C2=CC=CC=C2)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592812 | |
Record name | 2-Ethyl-6-methyl-N,N-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256660-16-9 | |
Record name | 2-Ethyl-6-methyl-N,N-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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